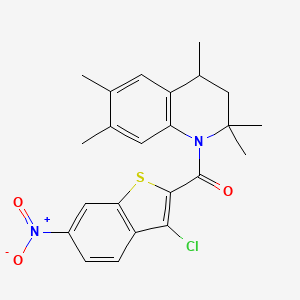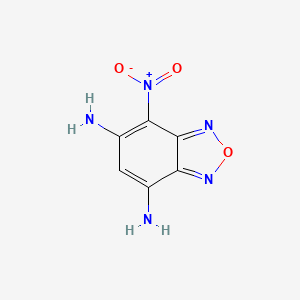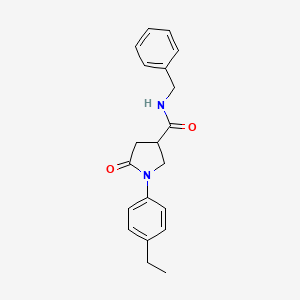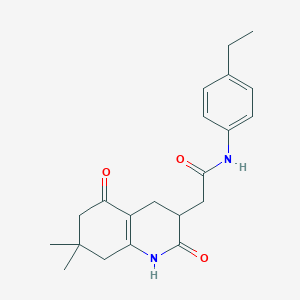
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a morpholine ring, a benzyl group, and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Acylation: The acylation of the morpholine derivative with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base like triethylamine yields the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially yielding alcohol derivatives.
Substitution: The aromatic ring with methoxy groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the morpholine ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the morpholine ring and the trimethoxyphenyl group suggests it might exhibit activity against certain diseases, including cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylmorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure but lacks the oxo group in the morpholine ring.
2-(4-Benzyl-3-hydroxymorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure but has a hydroxyl group instead of the oxo group.
Uniqueness
The presence of the oxo group in the morpholine ring of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
Properties
Molecular Formula |
C22H26N2O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-11-16(12-18(28-2)21(17)29-3)23-20(25)13-19-22(26)24(9-10-30-19)14-15-7-5-4-6-8-15/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H,23,25) |
InChI Key |
SIINQGHJKZWTOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)N(CCO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11187040.png)
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine](/img/structure/B11187047.png)
![10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11187048.png)
![Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11187056.png)


![5-(4-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11187078.png)

![N-[9-(4-chlorophenyl)-2-methyl-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]pyridine-3-carboxamide](/img/structure/B11187093.png)
![N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11187100.png)
![1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11187107.png)
![{6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate](/img/structure/B11187110.png)


